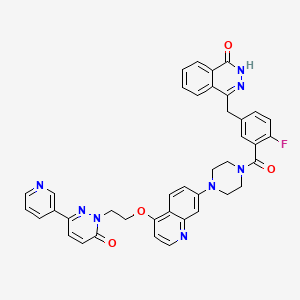
PARP1/c-Met-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PARP1/c-Met-IN-1 is a dual inhibitor that targets both Poly (ADP-ribose) polymerase 1 (PARP1) and c-Met, a receptor tyrosine kinase. This compound has shown promise in overcoming resistance to PARP1 inhibitors in cancer treatment, particularly in tumors with c-Met amplification .
Vorbereitungsmethoden
The synthesis of PARP1/c-Met-IN-1 involves the rational design and synthesis of quinoline derivatives. The process starts with the selection of PARP1 inhibitor Olaparib and c-Met inhibitor compound 1 as lead compounds. Through a series of chemical reactions, including nucleophilic substitution and cyclization, a series of quinoline derivatives are synthesized. The final compound, this compound, is obtained after purification and characterization .
Analyse Chemischer Reaktionen
PARP1/c-Met-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
PARP1/c-Met-IN-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving DNA repair and receptor tyrosine kinases.
Biology: It is used to study the biological processes involving PARP1 and c-Met, including DNA repair, cell proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers with c-Met amplification and resistance to PARP1 inhibitors.
Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment.
Wirkmechanismus
PARP1/c-Met-IN-1 exerts its effects by inhibiting both PARP1 and c-Met. PARP1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. c-Met is a receptor tyrosine kinase that promotes cell proliferation and survival. Inhibition of c-Met leads to reduced cell proliferation and increased apoptosis. The dual inhibition of PARP1 and c-Met results in a synergistic effect, enhancing the efficacy of cancer treatment .
Vergleich Mit ähnlichen Verbindungen
PARP1/c-Met-IN-1 is unique in its dual inhibition of both PARP1 and c-Met. Similar compounds include:
Olaparib: A PARP1 inhibitor used in the treatment of BRCA-mutated cancers.
Crizotinib: A c-Met inhibitor used in the treatment of non-small cell lung cancer.
Rucaparib: Another PARP1 inhibitor with applications in ovarian cancer
This compound stands out due to its ability to overcome resistance to PARP1 inhibitors in tumors with c-Met amplification, making it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C40H33FN8O4 |
|---|---|
Molekulargewicht |
708.7 g/mol |
IUPAC-Name |
4-[[4-fluoro-3-[4-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethoxy]quinolin-7-yl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H33FN8O4/c41-33-10-7-26(23-36-29-5-1-2-6-30(29)39(51)45-44-36)22-32(33)40(52)48-18-16-47(17-19-48)28-8-9-31-35(24-28)43-15-13-37(31)53-21-20-49-38(50)12-11-34(46-49)27-4-3-14-42-25-27/h1-15,22,24-25H,16-21,23H2,(H,45,51) |
InChI-Schlüssel |
QJKRRPUDVWORKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC3=NC=CC(=C3C=C2)OCCN4C(=O)C=CC(=N4)C5=CN=CC=C5)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


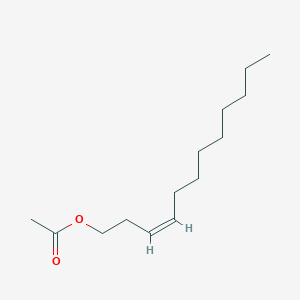
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
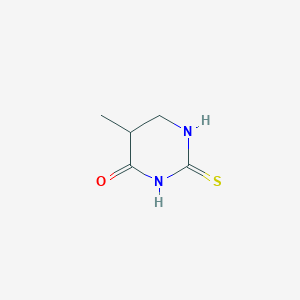
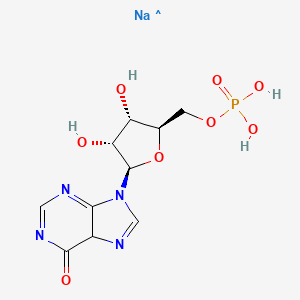

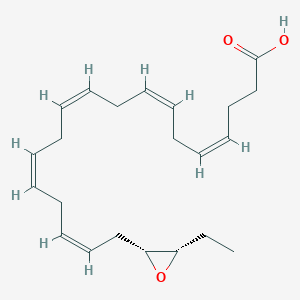
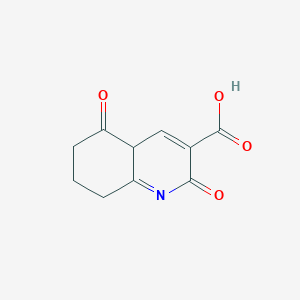
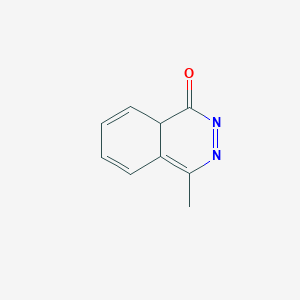

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12362522.png)
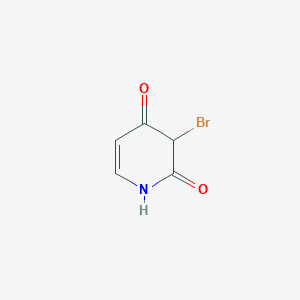
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
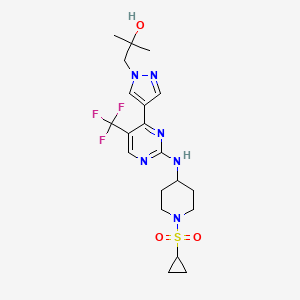
![(2S,3R)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-3-hydroxybutanamide](/img/structure/B12362543.png)
